molecular formula C15H23O2P B15151541 4-(Di-tert-butylphosphanyl)benzoic acid

4-(Di-tert-butylphosphanyl)benzoic acid

Cat. No.: B15151541
M. Wt: 266.31 g/mol
InChI Key: IXAFQLRCOXPAGB-UHFFFAOYSA-N
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Description

4-(Di-tert-butylphosphanyl)benzoic acid is an organic compound with the molecular formula C15H23O2P. It contains a benzoic acid moiety substituted with a di-tert-butylphosphanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with di-tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Di-tert-butylphosphanyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The phosphanyl group can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are frequently used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

    Coupling Reactions: Various coupled products depending on the electrophile used.

Scientific Research Applications

4-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(Di-tert-butylphosphanyl)benzoic acid involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to metal atoms, facilitating various catalytic reactions. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Similar structure but lacks the phosphanyl group.

    4-(Diphenylphosphino)benzoic acid: Contains a diphenylphosphino group instead of di-tert-butylphosphanyl.

    4-(Dimethylaminophenyl)phosphine: Contains a dimethylamino group instead of the benzoic acid moiety.

Uniqueness

4-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of the di-tert-butylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H23O2P

Molecular Weight

266.31 g/mol

IUPAC Name

4-ditert-butylphosphanylbenzoic acid

InChI

InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-11(8-10-12)13(16)17/h7-10H,1-6H3,(H,16,17)

InChI Key

IXAFQLRCOXPAGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)C(=O)O)C(C)(C)C

Origin of Product

United States

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